molecular formula C9H10FN B1285246 6-Fluoro-1,2,3,4-tetrahydroisoquinoline CAS No. 224161-37-9

6-Fluoro-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1285246
M. Wt: 151.18 g/mol
InChI Key: IGFFEMNFESMQQW-UHFFFAOYSA-N
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Patent
US08993593B2

Procedure details

Diborane (1 M, THF, 24 mL) was added at 0° C. to a solution of 6-fluoro-3,4-dihydro isoquinolin-1(2H)-one (1.14 g, 6.9 mmol) in THF (8 mL). The mixture was stirred at reflux for 18 h. It was cooled to room temperature and water was added. The mixture was extracted with dichloromethane, and the organic layer was dried over sodium sulfate and concentrated. Purification by column chromatography (hexanes:ethyl acetate 1:1) afforded the title compound.
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
B#B.[F:3][C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[C:10](=O)[NH:9][CH2:8][CH2:7]2.O>C1COCC1>[F:3][C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[CH2:10][NH:9][CH2:8][CH2:7]2

Inputs

Step One
Name
Quantity
24 mL
Type
reactant
Smiles
B#B
Name
Quantity
1.14 g
Type
reactant
Smiles
FC=1C=C2CCNC(C2=CC1)=O
Name
Quantity
8 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 h
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography (hexanes:ethyl acetate 1:1)

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C2CCNCC2=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.